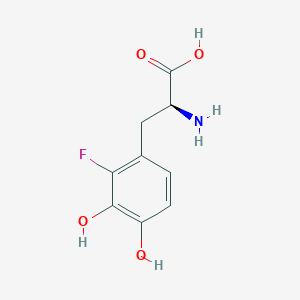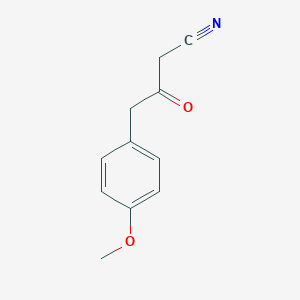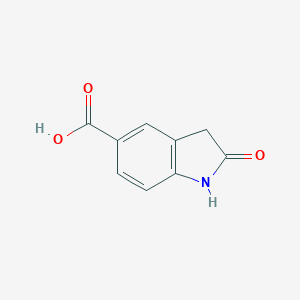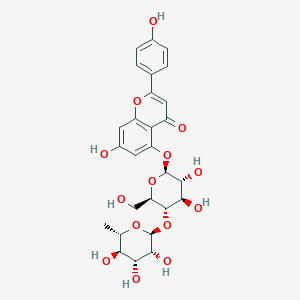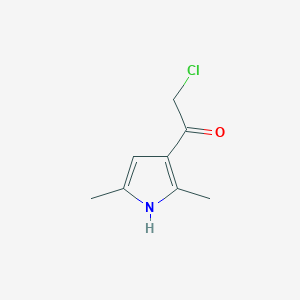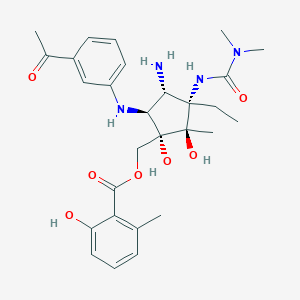![molecular formula C9H10N2 B009653 4,7-Dimethyl-1H-benzo[d]imidazole CAS No. 101102-39-0](/img/structure/B9653.png)
4,7-Dimethyl-1H-benzo[d]imidazole
Übersicht
Beschreibung
4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4,7-Dimethyl-1H-benzo[d]imidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by interfering with various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been suggested that the compound may interact with specific receptors in the cell, leading to its biological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,7-Dimethyl-1H-benzo[d]imidazole are diverse and depend on the specific biological activity being studied. The compound has been shown to inhibit the growth of bacterial and fungal strains by interfering with their cellular processes. Additionally, it has been found to induce cell death in cancer cells, making it a potential cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its diverse biological activities and its high yield and purity synthesis method. Additionally, the compound is relatively stable and can be stored for extended periods without degradation. However, the limitations of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
The potential therapeutic applications of 4,7-Dimethyl-1H-benzo[d]imidazole are vast and include its use as an antimicrobial, antitumor, and anti-inflammatory agent. Future research should focus on identifying the specific cellular processes and receptors that are targeted by the compound, as well as optimizing its biological activity and reducing its toxicity. Additionally, research should be conducted to identify new potential therapeutic applications for 4,7-Dimethyl-1H-benzo[d]imidazole, such as its use in the treatment of neurological disorders or metabolic diseases.
Conclusion:
In conclusion, 4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that has diverse biological activities and potential therapeutic applications. The compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, and future research should focus on identifying its specific mechanism of action and optimizing its biological activity. Despite its potential toxicity and limited solubility, 4,7-Dimethyl-1H-benzo[d]imidazole remains a promising candidate for the development of new therapeutics.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-1H-benzo[d]imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains and has shown promising results as a potential antimicrobial agent. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
CAS-Nummer |
101102-39-0 |
|---|---|
Produktname |
4,7-Dimethyl-1H-benzo[d]imidazole |
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
4,7-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
UYWXGJXLVYLKDI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
Synonyme |
1H-Benzimidazole,4,7-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

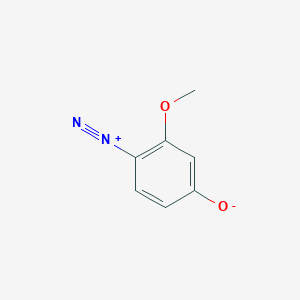
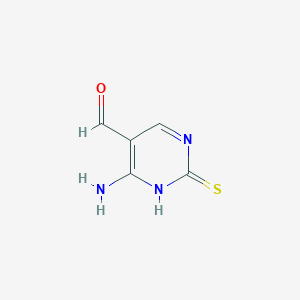
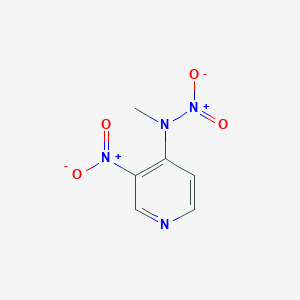

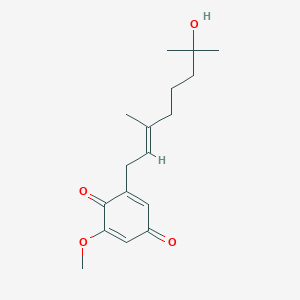
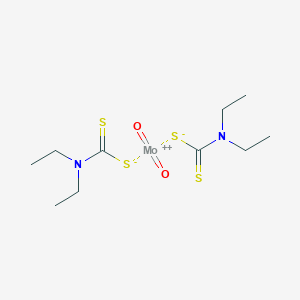
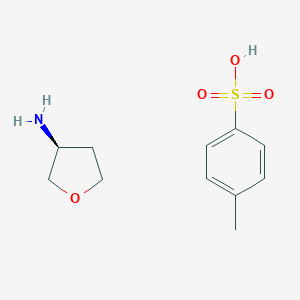
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
